

Application Notes and Protocols: Eprotirome in Combination with Statins

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the research surrounding the use of **Eprotirome**, a liver-selective thyroid hormone receptor- β (TR β) agonist, as an add-on therapy to statins for the management of dyslipidemia. The information is compiled from key clinical trial data and research publications.

Introduction

Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease.[1] While statins are the cornerstone of treatment, many patients fail to reach their LDL-C goals or experience side effects that limit dosage.[2][3] **Eprotirome** (KB2115) was developed as a thyromimetic compound that selectively targets the liver, aiming to lower cholesterol by mimicking the effects of thyroid hormone on lipid metabolism without the adverse extrathryoidal effects. This document outlines the quantitative outcomes and methodologies from clinical studies investigating the efficacy and safety of **Eprotirome** in combination with statin therapy.

Data Presentation

The following tables summarize the quantitative data from a pivotal 12-week, randomized, placebo-controlled, double-blind, multicenter trial involving patients with hypercholesterolemia already receiving statin therapy (simvastatin or atorvastatin).



Table 1: Change in LDL Cholesterol Levels

Treatment Group (daily dose)	Baseline Mean LDL-C (mg/dL)	End of Treatment Mean LDL-C (mg/dL)	Mean Reduction from Baseline (%)
Placebo	141	127	7
Eprotirome 25 μg	141	113	22
Eprotirome 50 μg	141	99	28
Eprotirome 100 μg	141	94	32

Table 2: Change in Other Atherogenic Lipoproteins and Lipids

Treatment Group (daily dose)	Apolipoprotein B Reduction (%)	Triglycerides Reduction (%)	Lipoprotein(a) Reduction (%)
Eprotirome 25 μg	Significant, dose- dependent	16	27
Eprotirome 50 μg	Significant, dose- dependent	23	35
Eprotirome 100 μg	Significant, dose- dependent	33	43

Table 3: Effects on HDL Cholesterol

Treatment Group (daily dose)	Change in HDL-C at 12 weeks (mg/dL)	
Placebo	+0.8	
Eprotirome 25 μg	-2.8	
Eprotirome 50 μg	-3.3	
Eprotirome 100 μg	-2.5	



Table 4: Safety and Tolerability - Thyroid Hormones

Treatment Group	Change in Serum Thyrotropin (TSH)	Change in Serum Triiodothyronine (T3)	Change in Serum Thyroxine (T4)
Eprotirome	No significant change	No significant change	Dose-dependent reduction

Note: While T4 levels decreased, they generally remained within or at the lower limit of the normal range.

Table 5: Liver Enzyme Monitoring

Observation	Details
Transient Elevations	Modest and transient increases in hepatocellular enzyme levels were observed with the combined therapy.
Comparison	Similar to elevations seen with other lipid- lowering drugs like statins alone, fibrates, and niacin.
Phase III Findings	A later Phase III study (the AKKA trial) in patients with familial hypercholesterolaemia reported statistically significant increases in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) with Eprotirome treatment, which ultimately led to the termination of its development due to safety concerns regarding liver and cartilage.

Experimental Protocols

The primary source for the data presented is a randomized, placebo-controlled, double-blind, multicenter trial (ClinicalTrials.gov number, NCT00593047).



Study Design and Patient Population

- Objective: To assess the safety and efficacy of **Eprotirome** in lowering serum LDL cholesterol in hypercholesterolemic patients already treated with simvastatin or atorvastatin.
- Design: A 12-week, randomized, placebo-controlled, double-blind, multicenter trial.
- Participants: Patients with hypercholesterolemia on a stable dose of simvastatin or atorvastatin.
- Intervention: Patients were randomly assigned to receive placebo or **Eprotirome** at doses of 25, 50, or 100 µg daily, in addition to their ongoing statin therapy.

Key Methodologies

- Lipid Profile Analysis:
 - Primary Efficacy Endpoint: Percentage change in LDL-C from baseline to week 12.
 - Secondary Endpoints: Changes in levels of apolipoprotein B, triglycerides, and Lp(a) lipoprotein.
 - Protocol: Blood samples were collected at baseline and at specified intervals throughout the 12-week treatment period. Serum levels of total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic assays. LDL-C was calculated using the Friedewald formula, provided the triglyceride levels were not excessively high.
 Apolipoprotein B and Lp(a) were measured using immunoturbidimetric assays.
- · Safety and Tolerability Monitoring:
 - Cardiovascular: Monitoring for adverse effects on the heart, including resting heart rate and atrial dysrhythmias, was conducted.
 - Bone: Assessment for accelerated bone turnover was performed to monitor for potential adverse thyromimetic effects on bone mineral density.
 - Hepatic: Liver function tests, including serum levels of AST and ALT, were monitored due to the known potential for hepatotoxicity with lipid-lowering agents and the liver-centric

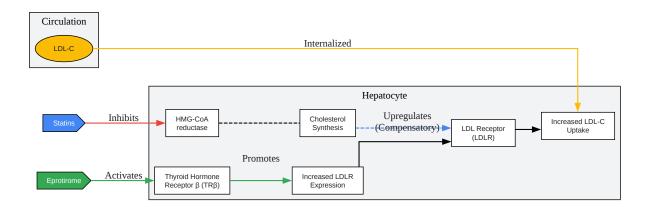


action of **Eprotirome**.

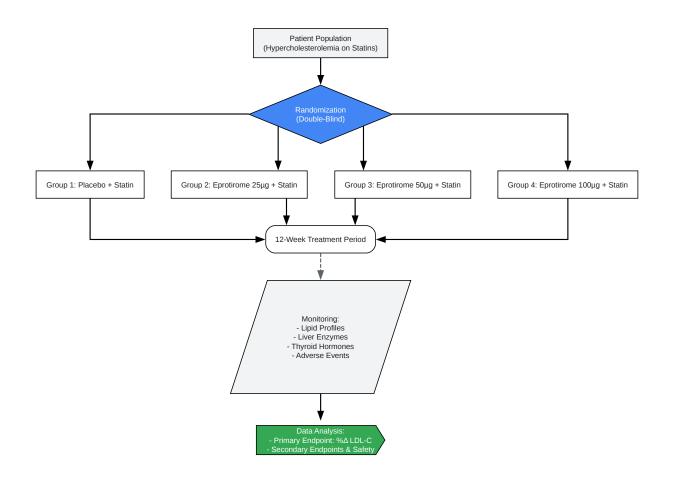
• Endocrine: Serum levels of thyrotropin (TSH), free T3, and free T4 were measured to assess the impact on the pituitary-thyroid axis.

Visualizations Signaling Pathways and Experimental Workflow









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